molecular formula C13H17ClF3NO B1370834 4-{[2-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride CAS No. 614731-26-9

4-{[2-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride

Cat. No.: B1370834
CAS No.: 614731-26-9
M. Wt: 295.73 g/mol
InChI Key: SNXPYJCGJOMQIO-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

4-{[2-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride is characterized by its complex molecular architecture that combines several distinct structural elements. The compound features a six-membered piperidine ring as its central heterocyclic core, which is substituted at the 4-position with a methyl linker connected to a phenoxy group bearing a trifluoromethyl substituent at the 2-position of the benzene ring. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, reflecting the precise positional relationships between these functional groups.

The molecular formula of this compound incorporates carbon, hydrogen, fluorine, nitrogen, oxygen, and chlorine atoms, with the hydrochloride salt form enhancing the compound's stability and solubility characteristics. Related compounds in the literature demonstrate similar structural patterns, such as 4-(2-(Trifluoromethyl)phenoxy)piperidine hydrochloride, which shares the core piperidine-phenoxy-trifluoromethyl framework but lacks the methyl linker. The presence of the methyl bridge in this compound introduces additional conformational flexibility and may influence the compound's biological activity profile.

Chemical databases and commercial suppliers recognize various related structures within this chemical family, including positional isomers where the trifluoromethyl group occupies different positions on the phenoxy ring. For instance, 3-[4-(Trifluoromethyl)phenoxy]piperidine represents a constitutional isomer with the trifluoromethyl group at the 4-position of the phenoxy ring rather than the 2-position. These structural variations demonstrate the synthetic accessibility and potential for structure-activity relationship studies within this compound class.

The hydrochloride salt formation is a common pharmaceutical practice that enhances the compound's handling characteristics, storage stability, and potential bioavailability. Storage conditions for related compounds typically require controlled temperature environments, often ranging from negative four degrees Celsius for short-term storage to negative twenty degrees Celsius for extended preservation periods. This salt formation also facilitates purification processes and enables precise analytical characterization through various spectroscopic and chromatographic methods.

Historical Context in Organofluorine Chemistry

The development of this compound builds upon a rich history of organofluorine chemistry that spans more than a century. The field of organofluorine chemistry emerged before elemental fluorine itself was isolated, with the first organofluorine compound reportedly synthesized by Alexander Borodin in 1862 through nucleophilic replacement of halogen atoms. This pioneering work established the foundation for halogen exchange methodologies that remain central to modern fluorochemical synthesis.

The isolation of elemental fluorine by Moissan in 1886 marked a pivotal moment in the field, though the hazardous nature of fluorine reagents initially limited widespread development. Significant advances occurred in the 1920s and 1930s, including the development of the Schiemann reaction in 1927, which provided a reliable method for introducing fluorine atoms into aromatic systems through diazonium salt decomposition. These early methodologies laid the groundwork for the sophisticated fluorination techniques used in contemporary pharmaceutical synthesis.

Industrial applications of organofluorine chemistry expanded dramatically during and after World War II, driven by strategic military needs and subsequent civilian applications. The development of carbon tetrafluoride by French chemists Lebeau and Damiens in 1926, followed by its characterization by Ruff in 1930, demonstrated the unique properties that fluorinated compounds could offer. These discoveries established fluorine chemistry as a distinct discipline with applications spanning materials science, pharmaceuticals, and specialty chemicals.

The evolution of trifluoromethyl group chemistry represents a particularly significant advancement within organofluorine chemistry. Early work by Swarts in 1898 demonstrated the conversion of aromatic trichloromethyl groups to trifluoromethyl groups using antimony trifluoride, establishing a precedent for trifluoromethyl group introduction. This methodology was later refined to use hydrogen fluoride in the 1930s, providing more practical synthetic routes. These historical developments directly inform the synthetic strategies employed in preparing compounds like this compound.

Modern organofluorine chemistry has evolved to utilize elemental fluorine itself as a reagent for introducing fluorine atoms into organic molecules, particularly in leading-edge pharmaceutical applications. This progression from indirect fluorination methods to direct fluorine incorporation reflects the maturation of the field and its increasing importance in drug discovery and development. The sophisticated synthetic methodologies now available enable the precise construction of complex fluorinated molecules with predetermined stereochemical and regiochemical outcomes.

Structural Classification in Medicinal Chemistry

This compound belongs to the extensively studied class of piperidine-based pharmaceutical compounds, which represent one of the most prevalent heterocyclic frameworks in medicinal chemistry. Piperidine scaffolds serve as cornerstone structures in over seventy commercialized drugs, including multiple blockbuster pharmaceuticals, demonstrating their fundamental importance in drug discovery. The six-membered nitrogen-containing ring provides an optimal balance of conformational flexibility and structural rigidity that facilitates favorable interactions with biological targets.

The incorporation of chiral centers within piperidine scaffolds has attracted considerable attention in contemporary drug design, as these stereochemical elements can significantly influence biological activity, selectivity, and pharmacokinetic properties. Chiral piperidine-containing drugs approved between 2015 and 2020 include compounds such as avycaz, cotellic, varubi, zejula, daurismo, galafold, akynzeo, ubrelvy, and recarbrio, illustrating the continued importance of this structural class. The introduction of chiral centers often enhances the ability of compounds to form specific interactions with asymmetric biological targets, leading to improved therapeutic outcomes.

The trifluoromethyl substitution pattern in this compound introduces unique physicochemical properties that distinguish it from non-fluorinated analogs. Trifluoromethyl groups are known to enhance metabolic stability, increase lipophilicity, and modify electronic properties through their strong electron-withdrawing effects. These characteristics make trifluoromethyl-substituted compounds particularly valuable in medicinal chemistry applications where improved drug-like properties are desired.

Research has demonstrated that the position of substitution on piperidine rings can dramatically influence both physicochemical properties and biological activities. Studies comparing 2-piperidyl and 3-piperidyl analogs have revealed significant differences in lipophilicity values, with some compounds showing remarkable increases in permeability when the substitution pattern is altered. For example, compound modifications resulting in different substitution patterns have shown logarithmic distribution coefficient values ranging from 2.5 to 3.6, representing substantial changes in lipophilic character.

The phenoxy linker in this compound provides additional structural flexibility while maintaining the aromatic character essential for many pharmaceutical applications. This structural motif allows for fine-tuning of molecular properties through substituent effects on the phenyl ring, as demonstrated by the various positional isomers found in related compounds. The methyl bridge connecting the piperidine ring to the phenoxy group introduces a degree of conformational freedom that may be crucial for achieving optimal binding geometries with target proteins.

Significance in Pharmaceutical Research

The pharmaceutical significance of this compound stems from its membership in the highly successful piperidine-based drug family, which has demonstrated remarkable versatility across numerous therapeutic areas. Piperidine derivatives have found applications as central nervous system modulators, antiaggregants, anticoagulants, antihistamines, anti-cancer drugs, and analgesics, showcasing the broad therapeutic potential of this structural class. The specific combination of structural features in this compound positions it as a potentially valuable intermediate or active pharmaceutical ingredient in drug development programs.

Research into mitogen-activated protein kinase signaling pathways has highlighted the importance of precisely substituted piperidine derivatives in modulating cellular processes. The structural complexity of this compound, with its multiple functional groups and defined stereochemical relationships, makes it well-suited for targeting specific protein binding sites that require sophisticated molecular recognition patterns. The trifluoromethyl group's unique electronic properties can enhance binding affinity through favorable interactions with hydrophobic protein regions while simultaneously improving metabolic stability.

The compound's potential role as a pharmaceutical intermediate is supported by the extensive use of related trifluoromethyl-phenoxy-piperidine structures in drug discovery programs. Compounds such as 4-{2-[2-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride have been synthesized and characterized for pharmaceutical applications, demonstrating the ongoing interest in this structural motif. The systematic exploration of linker lengths and substitution patterns within this compound family suggests active research programs aimed at optimizing biological activity and drug-like properties.

Contemporary pharmaceutical research increasingly focuses on compounds that can modulate specific biological pathways with high selectivity and minimal off-target effects. The structural sophistication of this compound, incorporating multiple recognition elements within a single molecule, aligns with this trend toward more precisely designed therapeutic agents. The compound's ability to present both hydrogen bond acceptors and hydrophobic surfaces in defined spatial arrangements makes it an attractive candidate for structure-based drug design approaches.

The growing importance of fluorinated pharmaceuticals in the modern drug landscape further enhances the potential significance of this compound. Fluorine-containing drugs often exhibit improved bioavailability, enhanced selectivity, and favorable pharmacokinetic profiles compared to their non-fluorinated counterparts. The strategic placement of the trifluoromethyl group in this compound may confer these advantageous properties while maintaining the proven therapeutic utility of the piperidine scaffold.

Properties

IUPAC Name

4-[[2-(trifluoromethyl)phenoxy]methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO.ClH/c14-13(15,16)11-3-1-2-4-12(11)18-9-10-5-7-17-8-6-10;/h1-4,10,17H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNXPYJCGJOMQIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CC=CC=C2C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution on Piperidine Precursors

One common approach starts with a protected hydroxy piperidine derivative, such as N-tertbutyloxycarbonyl-4-hydroxy piperidine. The hydroxyl group is activated by mesylation to form a good leaving group, which then undergoes nucleophilic substitution (SN2 reaction) with 2-(trifluoromethyl)phenol or its derivatives. Acidic deprotection of the Boc group yields the target piperidine compound.

Limitations: This method often suffers from elimination side reactions during the SN2 step, especially when scaled up, leading to decreased yields and purity.

Mitsunobu Reaction

An alternative is the Mitsunobu coupling of 2-(trifluoromethyl)phenol with N-Boc-4-hydroxy piperidine under Mitsunobu conditions. This method directly forms the ether linkage without prior activation of the hydroxyl group.

Limitations: The Mitsunobu reaction generates large amounts of triphenylphosphine oxide byproduct, requiring cumbersome chromatographic purification. Additionally, the reaction conversion rates are often suboptimal for industrial-scale synthesis.

Pyridinium Salt Reduction Route (Preferred Method)

A more efficient and scalable method involves four key steps:

  • Formation of N-benzyl-4-[2-(trifluoromethyl)phenoxy]pyridinium salt: React 4-[2-(trifluoromethyl)phenoxy]pyridine with benzyl halide under reflux in an inert solvent such as toluene or sherwood oil, yielding the pyridinium salt intermediate.

  • Reduction to tetrahydropyridine derivative: The pyridinium salt is reduced using sodium borohydride in tetrahydrofuran at low temperature (0–15 °C) to form N-benzyl-1,2,3,6-tetrahydro-4-[2-(trifluoromethyl)phenoxy]pyridine.

  • Hydrogenation to piperidinium salt: Catalytic hydrogenation in the presence of acid (e.g., acetic acid) and palladium on carbon catalyst converts the tetrahydropyridine to the fully saturated piperidinium salt.

  • Alkali treatment to free base: Finally, treatment with alkali releases the free 4-[2-(trifluoromethyl)phenoxy]piperidine, which is then converted to its hydrochloride salt by reaction with hydrochloric acid.

This method is characterized by:

  • High yields (up to 90% in intermediate steps, 85% in final hydrogenation)

  • High purity (above 96% in intermediates, 99% in final product)

  • Ease of purification due to fewer side products

  • Scalability and operational simplicity

Reaction Conditions and Yields Summary

Step Reaction Description Conditions Yield (%) Purity (%) Notes
1 Formation of pyridinium salt 4-[2-(trifluoromethyl)phenoxy]pyridine + benzyl halide, toluene, reflux 16 h 90 98.4 Stirring, monitored by TLC
2 Reduction to tetrahydropyridine Sodium borohydride, THF, 0–15 °C, 6 h 99 96.1 Temperature control critical
3 Hydrogenation to piperidinium salt Pd/C catalyst, acetic acid, methanol, 20–40 °C, H2 atmosphere 85 99.4 Monitored by GC
4 Alkali treatment and salt formation Alkali treatment, then HCl salt formation Final isolation and drying
  • The pyridinium salt intermediate is stable and can be isolated with high purity, facilitating downstream processing.

  • Sodium borohydride reduction is selective and avoids over-reduction or side reactions when temperature is strictly controlled.

  • Catalytic hydrogenation is effective under mild conditions, yielding the saturated piperidinium salt without significant impurities.

  • Alkali treatment efficiently liberates the free base, which can be converted to the hydrochloride salt with high crystallinity and purity.

  • This four-step method reduces production costs compared to routes requiring expensive catalysts or complex purification.

Among the various preparation methods for 4-{[2-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride, the pyridinium salt reduction route offers the best balance of yield, purity, scalability, and operational simplicity. It avoids the drawbacks of elimination side reactions and cumbersome byproduct removal seen in mesylation or Mitsunobu methods. The detailed reaction conditions and yields presented provide a robust framework for industrial synthesis of this compound.

This synthesis approach is supported by multiple patent disclosures and peer-reviewed research, establishing it as the authoritative method for preparing this compound.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution at elevated temperatures.

    Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.

    Substitution: NaN3 in DMF at room temperature.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of azide or methoxy derivatives.

Scientific Research Applications

4-{[2-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-{[2-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. This facilitates its binding to target sites, leading to modulation of biological pathways and exertion of its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 4-{[2-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride with structurally related piperidine derivatives:

Compound Name Molecular Formula Molecular Weight Substituent Position/Type Key Properties
4-{[2-(Trifluoromethyl)phenoxy]methyl}piperidine HCl C₁₃H₁₅ClF₃NO 309.72 -CF₃ (ortho-phenoxy), methyl linker High lipophilicity (predicted); electron-withdrawing -CF₃ enhances stability
4-(2-(3-(Trifluoromethyl)phenoxy)ethyl)piperidine HCl C₁₄H₁₉ClF₃NO 309.76 -CF₃ (meta-phenoxy), ethyl linker Increased flexibility due to ethyl linker; similar lipophilicity
4-[(2-Methylphenoxy)methyl]piperidine HCl C₁₃H₁₈ClNO 247.74 -CH₃ (ortho-phenoxy), methyl linker Lower lipophilicity vs. -CF₃ analogs; electron-donating -CH₃ reduces stability
4-[[4-(Trifluoromethyl)phenyl]methyl]piperidine HCl C₁₃H₁₅ClF₃N 289.71 -CF₃ (para-phenyl), benzyl linker Enhanced steric bulk; para-CF₃ may alter target binding vs. ortho-CF₃
4-(3-Methoxyphenyl)piperidine HCl C₁₂H₁₈ClNO 227.73 -OCH₃ (meta-phenyl) Electron-donating -OCH₃ reduces lipophilicity; potential for metabolic oxidation

Key Observations:

  • Linker Flexibility: Ethyl-linked analogs (e.g., 4-(2-(3-(trifluoromethyl)phenoxy)ethyl)piperidine HCl) offer greater conformational flexibility, which could influence pharmacokinetic profiles .
  • Electron Effects: Electron-withdrawing -CF₃ groups enhance metabolic stability compared to electron-donating groups like -OCH₃ or -CH₃ .

Pharmacological and Toxicological Profiles

  • 4-{[2-(Trifluoromethyl)phenoxy]methyl}piperidine HCl: Limited toxicity data available. Acute toxicity is noted as a concern for similar piperidine derivatives, but specific values (e.g., LD₅₀) are unspecified .
  • Paroxetine HCl (Analog): A clinically used SSRI with a benzodioxol-piperidine structure.

Regulatory and Environmental Considerations

  • Regulatory Status: Piperidine derivatives often require compliance with global safety standards (e.g., EPA, EFSA). For example, 4-(diphenylmethoxy)piperidine HCl is regulated under IECSC and GB/T standards, emphasizing proper handling and disposal .
  • Environmental Impact: Data on biodegradation or ecotoxicity for the target compound are unavailable, a common gap for synthetic intermediates .

Biological Activity

4-{[2-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride is a chemical compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a piperidine ring substituted with a trifluoromethyl-phenoxy group, which is known to enhance biological activity through improved pharmacokinetic properties. This article delves into the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H15F3N2O3HClC_{13}H_{15}F_3N_2O_3\cdot HCl. The presence of the trifluoromethyl group contributes significantly to the compound's lipophilicity, facilitating its ability to cross biological membranes and interact with various cellular targets.

The mechanism of action for this compound involves:

  • Interaction with Enzymes : The compound has been shown to inhibit specific enzymes, including aspartic proteases, which are implicated in various diseases such as cancer and viral infections. The trifluoromethyl group enhances binding affinity to these targets, potentially increasing the efficacy of the compound.
  • Modulation of Biochemical Pathways : By interacting with molecular targets, this compound can modulate several biochemical pathways, leading to therapeutic effects.

In Vitro Studies

Research indicates that compounds similar to this compound exhibit significant biological activity. For instance, studies have shown that piperidine derivatives can demonstrate anti-tuberculosis activity, with minimum inhibitory concentrations (MICs) ranging from 1.4 to 18.8 μg/mL for structurally related compounds .

Case Studies

  • Anti-Tuberculosis Activity : A study identified novel piperidinol analogs with promising anti-tuberculosis activity. The most active compounds in this series were noted to have structural similarities with this compound, indicating potential for similar therapeutic effects .
  • Enzyme Inhibition : Research has demonstrated that derivatives of this compound can effectively inhibit aspartic proteases, suggesting a broader application in treating diseases where these enzymes play a critical role.

Comparative Analysis

The following table summarizes the biological activities and characteristics of selected piperidine derivatives related to this compound:

Compound NameBiological ActivityMIC (μg/mL)Notable Features
Compound AAnti-tuberculosis1.4Trifluoromethyl group enhances activity
Compound BAspartic protease inhibitor5.0High selectivity for enzyme targets
Compound CAntiviral10.0Similar scaffold with effective binding

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-{[2-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride, and how can reaction parameters be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution, where a piperidine derivative reacts with 2-(trifluoromethyl)phenoxymethyl chloride under basic conditions (e.g., NaOH in dichloromethane). Optimization involves adjusting reaction time (6-24 hours), temperature (0–25°C), and stoichiometric ratios of reagents. Purification typically employs column chromatography or recrystallization, as described for analogous piperidine hydrochlorides . Monitoring intermediate formation via TLC or HPLC is critical to minimize side products like over-alkylated derivatives .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying the trifluoromethylphenoxy moiety and piperidine ring connectivity. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, while FT-IR identifies functional groups (e.g., C-F stretching at ~1100 cm⁻¹). X-ray crystallography may resolve stereochemical ambiguities if crystalline derivatives are obtainable .

Q. What are the primary safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation of aerosols. Storage at 2–8°C in airtight, light-resistant containers prevents degradation. Spill management requires inert absorbents (e.g., vermiculite) and neutralization with dilute acetic acid. Acute toxicity assessments for similar piperidine derivatives suggest avoiding direct skin contact due to irritant properties .

Advanced Research Questions

Q. How can researchers evaluate the stereochemical outcomes of the synthesis, particularly enantiomeric excess?

  • Methodological Answer : Chiral HPLC or capillary electrophoresis with a polysaccharide-based column (e.g., Chiralpak AD-H) separates enantiomers. Polarimetry or circular dichroism (CD) quantifies optical activity. Asymmetric synthesis routes may employ chiral catalysts (e.g., BINOL-derived ligands) to enhance enantioselectivity, as demonstrated in related piperidine syntheses .

Q. What approaches resolve contradictions in biological activity data among structurally analogous piperidine derivatives?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability). Meta-analyses of published data should account for variables like cell line specificity, solvent effects (DMSO vs. saline), and assay sensitivity. Molecular docking studies can rationalize divergent activities by comparing binding affinities to target proteins .

Q. How do modifications to the trifluoromethylphenoxy group influence pharmacokinetic properties, and which assays are recommended for ADMET profiling?

  • Methodological Answer : Replace the trifluoromethyl group with halogen or electron-withdrawing substituents to assess metabolic stability. In vitro ADMET assays include:

  • CYP450 inhibition (human liver microsomes)
  • Plasma protein binding (equilibrium dialysis)
  • Caco-2 permeability for intestinal absorption
  • hERG assay for cardiotoxicity screening
    Computational tools (e.g., QSAR models) predict logP and bioavailability, guiding structural optimizations .

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